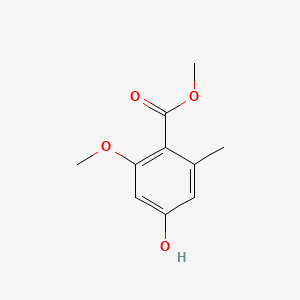

Methyl 4-hydroxy-2-methoxy-6-methylbenzoate

Description

Properties

IUPAC Name |

methyl 4-hydroxy-2-methoxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6-4-7(11)5-8(13-2)9(6)10(12)14-3/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYSDRFXXJOWGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634755 | |

| Record name | Methyl 4-hydroxy-2-methoxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3465-63-2 | |

| Record name | Methyl 4-hydroxy-2-methoxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Stepwise Preparation

| Step | Reaction Type | Starting Material | Reagents & Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | Reduction Hydrogenation | 2-methyl-6-nitrobenzoic acid or methyl ester | Methanol solvent, hydrogen gas (0.5-1.5 MPa), Pd/C or Pt/C catalyst, 60-90 °C, 1-2 hours | 2-amino-6-methylbenzoic acid or methyl ester | High catalyst recovery; reaction monitored until <0.5% starting material remains |

| 2 | Diazotization, Hydrolysis, Esterification (One-pot) | Reduction product | Diazotization reagent (nitroso sulfuric acid, 40% solution), methanol solvent, 0-5 °C addition, then 50-66 °C reflux for 4-16 hours | 2-hydroxy-6-methylbenzoate methyl ester | Molar ratio amino acid:diazotization reagent = 1:1.02-1.5; simultaneous hydrolysis and esterification |

| 3 | Methylation | 2-hydroxy-6-methylbenzoate methyl ester | Dimethyl sulfate (methylating agent), alkali (NaOH or KOH), 30-45 °C, 1-2 hours | 2-methoxy-6-methylbenzoate methyl ester | Controlled temperature to avoid side reactions; alkali neutralizes acid formed |

| 4 | Hydrolysis and Neutralization | 2-methoxy-6-methylbenzoic acid methyl ester | Alkali (NaOH or KOH), water, 80-100 °C hydrolysis; acidification (H2SO4 or HCl) to pH 1-3 | 2-methoxy-6-methylbenzoic acid | High purity (>99.8%) product obtained without recrystallization; simple filtration and drying |

Reaction Conditions and Optimization

-

- Temperature: 60-90 °C

- Pressure: 0.5-1.5 MPa hydrogen

- Catalyst: 2% Pt/C or Pd/C

- Solvent: Methanol

- Duration: Until complete conversion (<0.5% starting material) plus 60 min stirring

- Catalyst is filtered and recycled for economic efficiency.

-

- Diazotization reagent: Nitroso sulfuric acid (40% w/w) or nitrites (methyl, ethyl, propyl nitrite)

- Temperature: Addition at 0-5 °C, then raised to 50-66 °C for 4-16 hours

- Solvent: Methanol, which facilitates simultaneous hydrolysis and esterification

- This one-pot method reduces steps and improves yield.

-

- Methylating agent: Dimethyl sulfate

- Alkali: Sodium hydroxide or potassium hydroxide (30% aqueous solution)

- Temperature: 30-45 °C

- Time: 1-2 hours

- The reaction is carefully controlled to prevent over-methylation or side reactions.

Hydrolysis and Neutralization:

- Hydrolysis temperature: 80-100 °C

- Neutralization acid: Sulfuric acid or hydrochloric acid (10-30% w/w)

- pH adjusted to 1-3 to precipitate the acid product

- Filtration and drying yield a high-purity product without need for recrystallization.

Representative Experimental Data (Example)

| Step | Quantity (g) | Reagent/Condition | Reaction Time (h) | Product Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|

| Reduction Hydrogenation | 500 g 2-methyl-6-nitrobenzoic acid | Pt/C 50 g, Methanol 2000 g, H2 1.0-1.3 MPa, 70-80 °C | ~2 | Not isolated | >99% conversion | Catalyst recovered and reused |

| Diazotization & Hydrolysis | Filtrate from step 1 | Nitroso sulfuric acid 900 g (40%), 0-5 °C to 64-66 °C reflux | 8-12 | 430 g crude methyl 2-hydroxy-6-methylbenzoate | 42.4% hydroxy, 51.0% methoxy | Oil layer separated for next step |

| Methylation | 100 g crude product | Dimethyl sulfate 58.5 g, NaOH 103 g (30%), 30-40 °C | 1 | 102 g crude methyl 2-methoxy-6-methylbenzoate | 91.5% | Vacuum distillation purification applied |

| Hydrolysis & Neutralization | 50 g methyl ester | NaOH 37.8 g (30%), H2SO4 69.7 g (20%), 80-90 °C hydrolysis | ~1 | 44.6 g acid product | 99.5% | No recrystallization needed |

Advantages and Industrial Relevance

- The process integrates multi-step reactions into fewer operations (e.g., one-pot diazotization/hydrolysis/esterification).

- Use of methanol as solvent facilitates simultaneous hydrolysis and esterification, improving efficiency.

- Catalyst recovery and reuse reduce costs.

- Control of reaction parameters ensures high purity (>99.5%) and yield (~96.6%) suitable for industrial scale.

- The method avoids complex purification steps such as recrystallization, simplifying production.

- The final product meets stringent quality requirements, for example, for use in methoxyfenozide synthesis.

Summary Table of Preparation Method

| Step No. | Process | Key Reagents/Conditions | Temperature (°C) | Time (h) | Product Purity (%) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Reduction Hydrogenation | 2-methyl-6-nitrobenzoic acid, Pt/C, H2, Methanol | 60-90 | 1-2 | >99 conversion | N/A | Catalyst recycled |

| 2 | Diazotization + Hydrolysis + Esterification (One-pot) | Nitroso sulfuric acid, Methanol | 0-5 (add), 50-66 (react) | 4-16 | ~93 combined (hydroxy + methoxy) | 85-90 | One-pot step reduces processing |

| 3 | Methylation | Dimethyl sulfate, NaOH | 30-45 | 1-2 | >91 crude | ~90 | Controlled methylation |

| 4 | Hydrolysis + Neutralization | NaOH, H2SO4 or HCl | 80-100 | 1 | >99.5 final purity | ~96 | No recrystallization needed |

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxy-2-methoxy-6-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: Quinones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Properties

Methyl 4-hydroxy-2-methoxy-6-methylbenzoate has demonstrated significant antimicrobial activity, making it a candidate for drug development. Its structural features, including the methoxy and hydroxyl groups, contribute to its ability to inhibit bacterial growth. Research indicates that modifications to the benzene moiety can enhance its analgesic properties, suggesting potential applications in pain management therapies.

1.2 Antioxidant Activity

The compound exhibits antioxidant properties, which are critical in preventing oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from damage. This property is particularly valuable in formulating dietary supplements aimed at enhancing health and longevity.

1.3 Analgesic Development

Research has focused on synthesizing analogs of methyl 4-hydroxy-2-methoxy-6-methylbenzoate to explore their analgesic potential. Pharmacological tests reveal that specific modifications can lead to compounds with improved efficacy in pain relief, positioning this compound as a promising lead in analgesic drug development.

Agricultural Applications

2.1 Pesticide Development

Methyl 4-hydroxy-2-methoxy-6-methylbenzoate serves as an intermediate in the synthesis of metrafenone, a fungicide effective against powdery mildew and other plant pathogens. Metrafenone operates through a unique mechanism by disrupting the cytoskeleton of pathogenic fungi, thus preventing their growth and spread .

2.2 Antifeedant Properties

In agricultural settings, the compound's antifeedant properties make it useful for protecting crops from herbivorous pests. By inhibiting feeding behavior, it helps reduce crop damage and improve yield without relying solely on synthetic pesticides.

Synthesis and Mechanism of Action

The synthesis of methyl 4-hydroxy-2-methoxy-6-methylbenzoate typically involves several chemical transformations starting from simpler benzoic acid derivatives. Key steps include:

- Reduction Hydrogenation : Converting nitro derivatives into amino compounds.

- Diazotization and Hydrolysis : Facilitating the formation of hydroxylated intermediates.

- Methylation Reactions : Introducing methoxy groups to achieve the final product.

These synthetic pathways not only produce methyl 4-hydroxy-2-methoxy-6-methylbenzoate but also allow for the exploration of various analogs with tailored biological activities .

Table 1: Summary of Biological Activities

Table 2: Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Reduction Hydrogenation | Hydrogenation | 60-90°C, 0.5-1.5 MPa |

| Diazotization | One-pot reaction | 0-5°C followed by heating to 50-66°C |

| Methylation | Methylation | 30-45°C for 1-2 hours |

| Hydrolysis | Hydrolysis | 80-100°C |

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-2-methoxy-6-methylbenzoate involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Key analogs and their substituent differences are summarized below:

Key Observations:

Methyl 4-hydroxy-2-methoxybenzoate (28478-46-8) :

- Lacks the 6-methyl group, reducing steric hindrance and lipophilicity compared to the target compound. The similarity score of 1.00 may reflect identical core functional groups (OH and OCH₃) but overlooks the missing methyl group .

Methyl 2-methoxy-6-methylbenzoate (79383-44-1) :

- Absence of the 4-hydroxy group reduces hydrogen-bonding capacity, likely lowering solubility in polar solvents .

Methyl 4-bromo-2-hydroxy-6-methylbenzoate :

Functional Group Impact on Physical and Chemical Properties

Ester Chain Modifications:

- Ethyl vs. Methyl Esters : Ethyl 2-hydroxy-4-methoxybenzoate (C₉H₁₀O₄) has a longer alkyl chain, enhancing lipophilicity but reducing volatility compared to methyl esters. Mass spectral analysis of ethyl derivatives shows base peaks at m/z 150, indicating fragmentation patterns influenced by -OH and -OCH₃ groups .

Halogenation Effects:

- Bromine substitution (e.g., 4-Br in Methyl 4-bromo-2-hydroxy-6-methylbenzoate) significantly increases molecular weight (245.07 g/mol vs. 196.20 g/mol for the target compound) and alters UV-Vis absorption profiles due to heavy atom effects .

Biological Activity

Methyl 4-hydroxy-2-methoxy-6-methylbenzoate, also known as methyl 4-hydroxy-2-methoxybenzoate or a derivative of methylated hydroxybenzoates, has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis methods, and potential applications based on various research findings.

Chemical Structure and Properties

- Molecular Formula : C_{10}H_{12}O_4

- Molecular Weight : Approximately 196.20 g/mol

- Functional Groups : The compound features a hydroxyl group (-OH), a methoxy group (-OCH₃), and a methyl group (-CH₃) attached to a benzoate structure, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that methyl 4-hydroxy-2-methoxy-6-methylbenzoate exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against certain bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture for disease control.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 murine macrophages. The IC₅₀ values for inhibition ranged from 12.5 to 21.8 μM, indicating its potential as an anti-inflammatory agent without significant cytotoxic effects .

Antifeedant Activity

Bioassays conducted on different isomers of methyl hydroxy-methoxybenzoates demonstrated that these compounds possess antifeedant properties against herbivorous insects. This suggests their utility in agricultural pest management .

Synthesis Methods

Various synthesis methods have been reported for methyl 4-hydroxy-2-methoxy-6-methylbenzoate, primarily involving esterification and regioselective protection-deprotection strategies. These methods allow for the selective formation of the desired compound from dihydroxybenzoic acids .

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of methyl 4-hydroxy-2-methoxy-6-methylbenzoate against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity, with minimum inhibitory concentrations (MICs) demonstrating its potential as a natural preservative in food products.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anti-inflammatory Mechanism Study

In another study focusing on its anti-inflammatory properties, researchers found that the compound significantly reduced NO production in macrophages activated by LPS. The mechanism appears to involve the inhibition of pro-inflammatory cytokine release, positioning it as a candidate for further therapeutic exploration .

Q & A

Q. What are the optimal synthetic routes for Methyl 4-hydroxy-2-methoxy-6-methylbenzoate, and how can reaction conditions be optimized to improve yield?

The synthesis of this compound typically involves esterification and selective functionalization. A common approach is the substitution of bromine or fluorine in precursors like Methyl 4-bromo-2-hydroxy-6-methylbenzoate (CAS 2089319-35-5) under basic conditions . To optimize yields:

- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis side reactions.

- Control temperature (e.g., 60–80°C) to balance reaction rate and stability of intermediates.

- Employ catalysts like K₂CO₃ or NaH for deprotonation of phenolic hydroxyl groups .

Yield can be monitored via TLC or HPLC, with purity assessed by melting point (e.g., 100°C as a reference for similar benzoates) .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm substitution patterns (e.g., methoxy at C2, methyl at C6) .

- High-Resolution Mass Spectrometry (HRMS): Use Orbitrap instruments (e.g., Orbitrap Fusion Lumos) for precise molecular weight verification (C₁₀H₁₂O₅) .

- High-Performance Liquid Chromatography (HPLC): Monitor purity (>95%) using C18 columns with UV detection at 254 nm .

- Melting Point Analysis: Compare against literature values (e.g., 100°C for structurally related benzoates) .

Q. What safety protocols are critical for handling Methyl 4-hydroxy-2-methoxy-6-methylbenzoate in the laboratory?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods during synthesis to prevent inhalation of vapors .

- Storage: Keep in airtight containers at 2–8°C, away from oxidizers .

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from variations in assay conditions or impurities. To resolve:

- Standardize Assays: Use validated protocols (e.g., Zheng et al. 2008 for cytotoxicity or Ahn et al. 2015 for enzyme inhibition) .

- Purity Verification: Re-test bioactivity after repurification via column chromatography .

- Control Experiments: Include reference compounds (e.g., 4-Hydroxy-3,5-dimethoxybenzaldehyde) to benchmark activity .

Q. What strategies can elucidate the structure-activity relationship (SAR) of Methyl 4-hydroxy-2-methoxy-6-methylbenzoate in pharmacological contexts?

- Analog Synthesis: Modify substituents (e.g., replacing methoxy with ethoxy or halogenation at C4) and compare bioactivity .

- Computational Modeling: Use docking studies to predict interactions with targets like cyclooxygenase (COX) or cytochrome P450 enzymes .

- Metabolite Profiling: Identify active metabolites via LC-MS/MS to distinguish parent compound effects from derivatives .

Q. How should researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC .

- pH-Dependent Studies: Dissolve the compound in buffers (pH 2–12) and monitor hydrolysis kinetics using UV-Vis spectroscopy .

- Mass Spectrometry: Identify degradation pathways (e.g., ester cleavage or demethylation) using fragmentation patterns .

Q. What advanced spectral techniques are suitable for resolving ambiguities in the compound’s stereochemistry or tautomeric forms?

- 2D NMR (COSY, NOESY): Resolve spatial proximity of protons (e.g., methyl groups at C6) .

- X-ray Crystallography: Determine crystal structure to confirm substituent positions (see similar benzoates in ) .

- Infrared Spectroscopy (IR): Identify tautomeric shifts using O-H stretching frequencies (e.g., 3200–3500 cm⁻¹ for phenolic hydroxyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.